![molecular formula C17H18FNO4S B6413192 3-(4-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid, 95% CAS No. 1261972-27-3](/img/structure/B6413192.png)
3-(4-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid, 95%
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Overview
Description
3-(4-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid (also known as 4-FBA) is an important synthetic intermediate that has been used in a variety of applications in the field of organic chemistry. It is a white, crystalline solid that is soluble in organic solvents such as ethanol and methanol, and is relatively stable in air. 4-FBA is an important building block for the synthesis of a range of compounds, including pharmaceuticals, agrochemicals, and materials.
Scientific Research Applications
4-FBA has been used extensively in scientific research, particularly in the fields of organic and medicinal chemistry. It is a useful building block for the synthesis of a range of compounds, including pharmaceuticals, agrochemicals, and materials. It has also been used in the synthesis of various biologically active compounds, such as inhibitors of the enzyme cytochrome P450 3A4 (CYP3A4) and inhibitors of the enzyme acetylcholinesterase (AChE).
Mechanism of Action
4-FBA is a useful synthetic intermediate for the synthesis of a range of compounds, including pharmaceuticals, agrochemicals, and materials. Its mechanism of action is based on its ability to react with other molecules to form new compounds. For example, when 4-FBA is reacted with an aldehyde, it can form an aldol condensation reaction, which can be used to synthesize a range of compounds.
Biochemical and Physiological Effects
4-FBA has been studied for its potential biochemical and physiological effects. It has been found to be an inhibitor of the enzyme CYP3A4, which is involved in the metabolism of a range of drugs and other compounds. It has also been found to be an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmission.
Advantages and Limitations for Lab Experiments
4-FBA is a useful intermediate for laboratory experiments due to its stability and solubility in organic solvents. It is also relatively inexpensive, making it a cost-effective choice for laboratory research. However, it is important to note that it is a relatively reactive compound, and must be handled carefully to avoid unwanted reactions.
Future Directions
Given its potential biochemical and physiological effects, there are a number of potential future directions for research involving 4-FBA. These include further investigation into its potential uses as an inhibitor of CYP3A4 and AChE, as well as its potential applications in the synthesis of other compounds. Additionally, further research into its potential toxicity and other safety concerns is warranted. Finally, given its potential as a synthetic intermediate, further investigation into its use in the synthesis of a range of compounds, including pharmaceuticals, agrochemicals, and materials, is also needed.
Synthesis Methods
4-FBA can be synthesized in two different ways. The first is a two-step process, where 4-t-butylbenzoic acid is reacted with thionyl chloride to form 4-t-butylsulfonyl chloride, which is then reacted with 4-fluorobenzaldehyde to form 4-FBA. The second method is a one-step process, where 4-t-butylbenzoic acid and 4-fluorobenzaldehyde are reacted in the presence of a base such as potassium carbonate.
properties
IUPAC Name |
3-[4-(tert-butylsulfamoyl)phenyl]-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4S/c1-17(2,3)19-24(22,23)13-7-4-11(5-8-13)14-10-12(16(20)21)6-9-15(14)18/h4-10,19H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZLFTHCSXWCLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid |
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